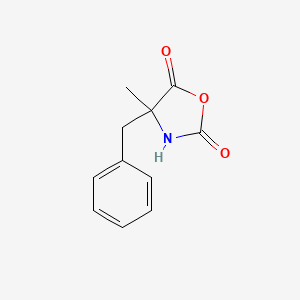
4-Benzyl-4-methyloxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-4-methyloxazolidine-2,5-dione is an organic compound characterized by its unique oxazolidine ring structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a crystalline solid with a molecular formula of C11H11NO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-methyloxazolidine-2,5-dione typically involves the reaction of benzylamine with methyl oxazolidine-2,5-dione under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-4-methyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield different oxazolidine products.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with different functional groups, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Benzyl-4-methyloxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-4-methyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyloxazolidine-2,5-dione: A simpler analog without the benzyl group.
4-Benzyloxazolidine-2,5-dione: Similar structure but lacks the methyl group.
Uniqueness
4-Benzyl-4-methyloxazolidine-2,5-dione is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-benzyl-4-methyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-11(9(13)15-10(14)12-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14) |
Clave InChI |
SKNAWTMRQLENPV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OC(=O)N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


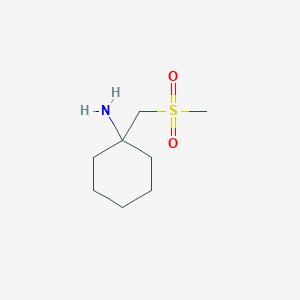
![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
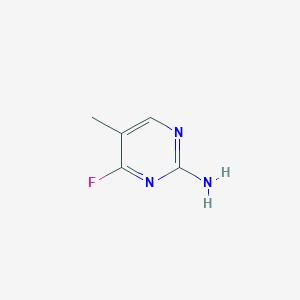
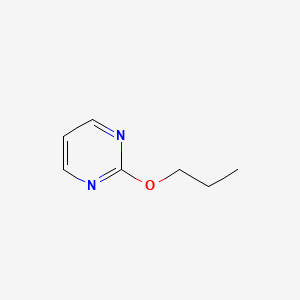
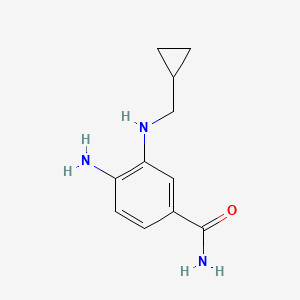
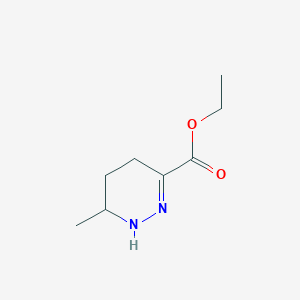

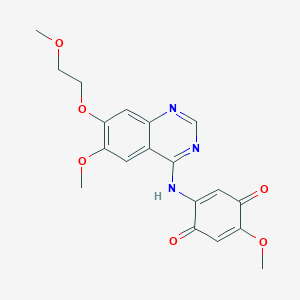

![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
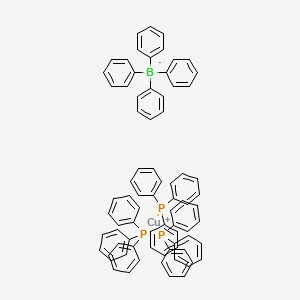
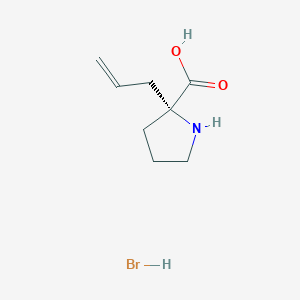
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
